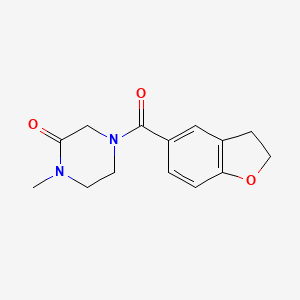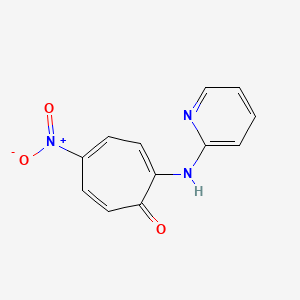
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole, also known as INPI-1, is a chemical compound that belongs to the class of imidazole-based small molecules. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is not fully understood. However, several studies have suggested that it acts as a potent inhibitor of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs and GSK-3 are key regulators of the cell cycle, and their inhibition by this compound can lead to cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is its potential as a multi-targeted inhibitor, which can target multiple enzymes involved in various cellular processes. Additionally, this compound has been reported to have good bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its efficacy and bioavailability.
未来方向
Several future directions can be explored in the field of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole research. One potential direction is the development of novel derivatives of this compound with improved solubility and efficacy. Additionally, the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders, can be further explored in preclinical and clinical studies. Furthermore, the molecular mechanisms underlying the inhibitory effects of this compound on various enzymes can be further elucidated to gain a better understanding of its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in drug discovery and development. Its inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases, make it an attractive candidate for the development of novel therapeutics for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying its inhibitory effects and to explore its potential as a therapeutic agent.
合成方法
The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a multi-step process that involves the reaction of 3-iodoaniline with 4-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to yield the final product, this compound. The synthesis of this compound has been reported in several research articles, and the yield of the final product varies depending on the reaction conditions used.
科学研究应用
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes by this compound can potentially lead to the development of novel therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2/c22-17-8-4-7-16(13-17)21-23-19(14-5-2-1-3-6-14)20(24-21)15-9-11-18(12-10-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGZWIWZSUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4897646.png)
![1-(3-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897650.png)


![N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4897662.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)

![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)